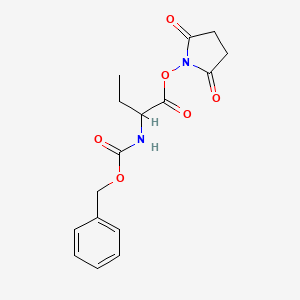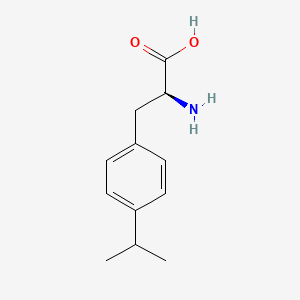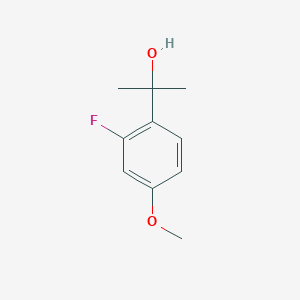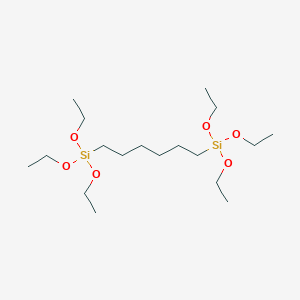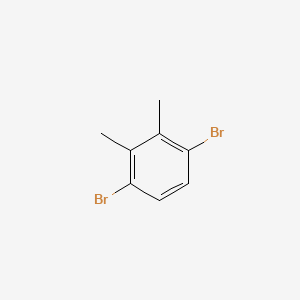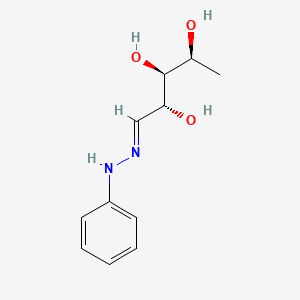
5-deoxy-L-ribose phenylhydrazone
説明
5-Deoxy-L-ribose phenylhydrazone is a compound that has been the subject of numerous biomedical research studies. It has been studied for its impact on cellular metabolism, specifically glucose transport and metabolism . This compound has also sparked significant interest due to its potential to treat various diseases, including cancer, due to its tumor growth-inhibiting properties and apoptosis-inducing abilities .
Synthesis Analysis
The synthesis of 5-deoxy-L-ribose phenylhydrazone involves several steps. The process starts with D-ribose, which is subjected to selective Grignard reaction to give 6-deoxy-3,4-O-alkylidene allitol. The 1- and 2-positions of this allitol are then subjected to oxidative cleavage to form 5-deoxy-2,3-O-alkylidene-L-ribose. This is followed by deacetalization to give 5-deoxy-L-ribose. The resulting 5-deoxy-L-ribose is then reacted with a hydrazine compound to form a 5-deoxy-L-ribose hydrazone compound .Molecular Structure Analysis
The molecular formula of 5-deoxy-L-ribose phenylhydrazone is C11H16N2O3 . It has a molecular weight of 224.26 . The systematic name of the compound is (1E,2R,3S,4S)-1-(Phenylhydrazono)-2,3,4-pentanetriol .Physical And Chemical Properties Analysis
5-Deoxy-L-ribose phenylhydrazone has a density of 1.2±0.1 g/cm3 . It has a boiling point of 474.5±45.0 °C at 760 mmHg . The compound has a flash point of 240.8±28.7 °C .科学的研究の応用
Synthesis and Chemical Properties
The research on 5-deoxy-L-ribose phenylhydrazone and related compounds often focuses on their synthesis and chemical properties. For instance, the study by Ulven and Carlsen (2000) demonstrates the asymmetric alkylation of 2-phenyl-1,3-dioxan-5-one via the RAMP-hydrazone, leading to the production of protected 2-deoxy-L-ribose derivatives. This process underscores the utility of such compounds in synthetic organic chemistry, particularly in the synthesis of sugars and nucleoside analogues with potential applications in medicinal chemistry and drug development Ulven & Carlsen, 2000.
Nucleic Acid Research
Another area of interest is the application of phenylhydrazone derivatives in nucleic acid research. Studies have utilized bifunctional chemical reagents like phenyldiglyoxal to investigate the structure and function of nucleic acids, such as ribosomal 5S RNA from E. coli. This approach aids in understanding the molecular interactions and structural configurations essential for the biological functions of RNA Hancock & Wagner, 1982.
Biochemical and Molecular Biology Applications
In biochemical and molecular biology research, compounds like 5-deoxy-L-ribose phenylhydrazone serve as tools for studying protein-nucleic acid interactions and enzymatic processes. For example, the reaction of phenylglyoxal with arginine residues in proteins is a method used to investigate the role of arginine in protein function and enzyme activity. This type of research provides insights into the mechanisms underlying biological catalysis and the structure-function relationships in biomolecules Takahashi, 1968.
Safety And Hazards
When handling 5-deoxy-L-ribose phenylhydrazone, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
将来の方向性
特性
IUPAC Name |
(1E,2R,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVHIDUIIIYYKK-REHQUHHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=NNC1=CC=CC=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H](/C=N/NC1=CC=CC=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-deoxy-L-ribose phenylhydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




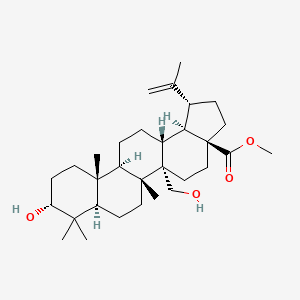
![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)
![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)
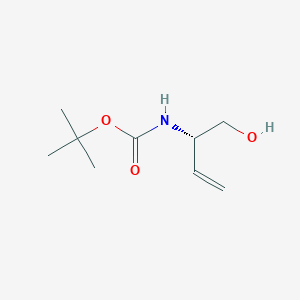

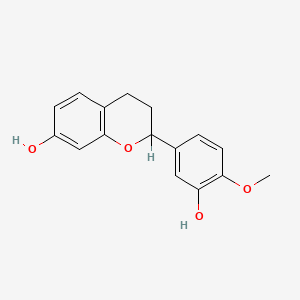
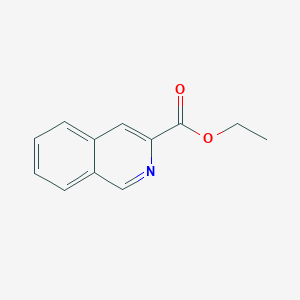
![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)
